molecular formula C8H16N2O2 B1624999 Ethyl 2-(piperazin-2-yl)acetate CAS No. 226068-82-2

Ethyl 2-(piperazin-2-yl)acetate

Cat. No.: B1624999
CAS No.: 226068-82-2
M. Wt: 172.22 g/mol
InChI Key: LPCVZQJECZADQY-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-2-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(piperazin-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with ethyl bromoacetate. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Heterogeneous catalysis by metal ions supported on commercial polymeric resins can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various alkylated or acylated derivatives .

Scientific Research Applications

Ethyl 2-(piperazin-2-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The piperazine ring in the compound allows for strong binding interactions with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Ethyl 2-(piperazin-2-yl)acetate can be compared with other piperazine derivatives, such as:

    1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of an ethyl ester group, which affects its solubility and reactivity.

    1-(2-Chloroethyl)piperazine: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.

    1-(2-Aminoethyl)piperazine: The amino group provides additional sites for hydrogen bonding and can influence the compound’s biological activity.

This compound is unique due to its ethyl ester group, which can be hydrolyzed to form carboxylic acids, providing additional versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

ethyl 2-piperazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCVZQJECZADQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444291
Record name 2-Piperazineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226068-82-2
Record name 2-Piperazineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(piperazin-2-yl)acetate
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Ethyl 2-(piperazin-2-yl)acetate
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